molecular formula C4H9ClN4O2 B613060 (S)-2-Amino-4-azidobutanoic acid hydrochloride CAS No. 942518-29-8

(S)-2-Amino-4-azidobutanoic acid hydrochloride

Cat. No. B613060
CAS RN: 942518-29-8
M. Wt: 144,13*36,45 g/mole
InChI Key: MHHYJRIDKLZZEO-DFWYDOINSA-N
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Description

(S)-2-Amino-4-azidobutanoic acid hydrochloride, commonly referred to as SABAH, is a synthetic organic compound that has become increasingly popular in scientific research. It has been used in a variety of studies, including in vitro, in vivo, and pharmacological research.

Scientific Research Applications

SABAH has been used in a variety of scientific research applications, including in vivo and in vitro studies. In vivo studies have been conducted to study the effects of SABAH on various physiological processes, such as inflammation and immune response. In vitro studies have been conducted to study the effects of SABAH on cell cultures, such as cancer cell lines.

Mechanism of Action

Biological Activity

SABAH has been shown to have a variety of biological activities. It has been shown to be an inhibitor of the enzyme acetylcholinesterase, as well as a modulator of the immune system. It has also been shown to have anti-inflammatory and anti-oxidant properties, as well as to have an effect on the production of nitric oxide.
Biochemical and Physiological Effects
SABAH has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which can have a variety of effects on the body, including the regulation of blood pressure and the promotion of vasodilation. It has also been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body, resulting in increased alertness and memory.

Advantages and Limitations for Lab Experiments

The use of SABAH in laboratory experiments has a number of advantages and limitations. One of the main advantages of using SABAH is that it is relatively easy to synthesize, making it an ideal compound for use in laboratory experiments. However, it is important to note that SABAH is a synthetic compound and should be handled with caution as it is potentially toxic. Additionally, it is important to note that the exact mechanism of action of SABAH is not fully understood, so further research is necessary in order to fully understand its effects.

Future Directions

The use of SABAH in scientific research is still in its early stages and there are numerous potential future directions for research. One possible avenue of research is to further investigate the effects of SABAH on the body, such as its effects on inflammation, immune response, and the production of nitric oxide. Additionally, further research could be conducted to investigate the mechanisms of action of SABAH, such as its effects on the enzyme acetylcholinesterase. Additionally, further research could be conducted to investigate the potential therapeutic applications of SABAH, such as its use as an anti-inflammatory or anti-oxidant agent. Finally, further research could be conducted to investigate the potential adverse effects of SABAH, such as its toxicity and potential interactions with other drugs.

Synthesis Methods

SABAH can be synthesized in two steps through the reaction of 4-azido butyric acid with an amine. The first step involves the reaction of 4-azido butyric acid with an amine, such as methylamine, to produce an azido ester. The second step involves the hydrolysis of the azido ester to yield SABAH. The reaction is shown below:
4-Azido Butyric Acid + Methylamine → Azido Ester → SABAH + HCl

properties

IUPAC Name

(2S)-2-amino-4-azidobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHYJRIDKLZZEO-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN=[N+]=[N-])[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

942518-29-8
Record name Butanoic acid, 2-amino-4-azido-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942518-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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